N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide: is a synthetic organic compound that features a benzamide core linked to a pyrrolidinone and an oxetane moiety
Properties
IUPAC Name |
N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(11-22-12-17)10-18-16(21)14-5-2-4-13(8-14)9-19-7-3-6-15(19)20/h2,4-5,8H,3,6-7,9-12H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFKFHBURQDDLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC(=O)C2=CC=CC(=C2)CN3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 3-methyloxetan-3-ylmethanol: This involves the reaction of 3-methyloxetan-3-ylmethanol with a suitable base to form the oxetane ring.
Step 2: Formation of 2-oxopyrrolidin-1-ylmethyl chloride: This can be achieved by reacting 2-oxopyrrolidinone with thionyl chloride.
Step 3: Coupling Reaction: The final step involves the coupling of 3-methyloxetan-3-ylmethanol with 2-oxopyrrolidin-1-ylmethyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods: The industrial production of N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide typically involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxetane and pyrrolidinone moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.
Substitution: The benzamide core allows for various substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products:
Oxidation: Products may include oxidized derivatives of the oxetane and pyrrolidinone rings.
Reduction: Reduced forms of the pyrrolidinone ring.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Biology: Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases. Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane and pyrrolidinone moieties may play a role in binding to these targets, leading to the desired biological effects.
Comparison with Similar Compounds
- **N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]pyridine
- **N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]aniline
Uniqueness: N-[(3-methyloxetan-3-yl)methyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
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